BenchChemオンラインストアへようこそ!

Oleic Acid

Pancreatic Beta-Cell Biology Lipotoxicity Cell Viability

Select oleic acid (C18:1 cis-9) for its quantifiable low-cytotoxicity profile and membrane-compatible fluidity, critical for lipid nanoparticle and emulsion formulations. Unlike cytotoxic stearic acid (18:0) or destabilizing polyunsaturated analogs, OA at validated working concentrations (≤3 mM) does not induce pancreatic beta-cell death or T-lymphocyte apoptosis, ensuring your drug delivery and metabolic studies are free from confounding lipotoxic artifacts.

Molecular Formula C18H34O2
C18H34O2
C8H17CH=CH(CH2)7COOH
Molecular Weight 282.5 g/mol
CAS No. 112-80-1
Cat. No. B1677204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic Acid
CAS112-80-1
Synonyms9 Octadecenoic Acid
9-Octadecenoic Acid
cis 9 Octadecenoic Acid
cis-9-Octadecenoic Acid
Oleate
Oleic Acid
Molecular FormulaC18H34O2
C18H34O2
C8H17CH=CH(CH2)7COOH
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
InChIKeyZQPPMHVWECSIRJ-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NTP, 1992)
Practically insol in water;  sol in chloroform;  ether;  fixed & volatile oils;  alcohol;  benzene
Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride
Miscible with methanol
Solubility in water: none
insoluble in water;  miscible in alcohol, ether, fixed oils
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oleic Acid (CAS 112-80-1) in Scientific Procurement: A Quantitative Overview of Product Differentiation


Oleic acid (OA) is an 18-carbon, omega-9 monounsaturated fatty acid (MUFA) with a cis-configured double bond at the Δ9 position (C18:1 cis-9). It is a ubiquitous endogenous lipid [1] and a key component of high-oleic vegetable oils used in pharmaceutical, nutraceutical, and biomedical research [2]. Unlike its saturated, polyunsaturated, and trans-unsaturated analogs of similar chain length, OA possesses a distinct and quantifiable biophysical and biochemical profile. These differences manifest in specific parameters of membrane dynamics, cellular compatibility, and metabolic handling, which critically inform the selection of an appropriate fatty acid for a given experimental or industrial application [3].

Why Oleic Acid Cannot Be Casually Replaced by Stearic, Linoleic, or Elaidic Acid in Critical Applications


The assumption that C18 fatty acids are functionally interchangeable is refuted by extensive evidence demonstrating that the number, position, and configuration of double bonds dictate distinct and often opposing physical and biological behaviors. For instance, while oleic acid (cis-18:1) increases membrane fluidity and exhibits a benign toxicity profile, its saturated analog, stearic acid (18:0), can rigidify membranes and induce cellular stress at comparable concentrations [1]. Similarly, the simple addition of a second double bond (linoleic acid, 18:2) or a shift from a cis to a trans configuration (elaidic acid, trans-18:1) fundamentally alters the compound's impact on membrane architecture, lipoprotein metabolism, and cell viability [2][3]. These are not marginal differences; they are categorical distinctions that render oleic acid the optimal, and often the only viable, choice for applications where a specific balance of membrane fluidity, metabolic function, and low cytotoxicity is required.

Quantitative Evidence Guide: Measurable Differentiation of Oleic Acid from Key Analogs


Superior Cytocompatibility vs. Saturated and Polyunsaturated Analogs in Human Pancreatic Beta-Cells

Oleic acid (OA) demonstrates a significantly higher threshold for inducing cytotoxicity in the human pancreatic beta-cell line NES2Y compared to its saturated analog, stearic acid (SA). Both OA and the MUFA palmitoleic acid did not induce cell death at concentrations up to 3 mM, whereas the saturated fatty acid stearic acid induced cell death at concentrations as low as 1 mM [1]. Furthermore, the trans isomer, elaidic acid (EA), inhibited cell growth at a concentration approximately ten times lower (0.1 mM) than its cis counterpart, OA (1 mM), highlighting the critical importance of the cis configuration for cellular tolerance [1].

Pancreatic Beta-Cell Biology Lipotoxicity Cell Viability Diabetes Research

Reduced Cytotoxicity in Human T-Lymphocytes Compared to Linoleic Acid

In a direct comparison using the Jurkat human T-lymphocyte cell line, oleic acid (OA) was found to be substantially less cytotoxic than the polyunsaturated linoleic acid (LA). Both fatty acids induced apoptosis and necrosis, but the toxic effects of LA were much more pronounced [1]. This differential toxicity profile was linked to differences in the induction of mitochondrial depolarization, lipid accumulation, and pro-apoptotic gene expression [1]. This finding is a key differentiator for formulating lipid emulsions intended for immunological applications.

Immunology Parenteral Nutrition Apoptosis T-Lymphocyte Biology

Differential Modulation of Hepatic Lipoprotein Profiles vs. Elaidic Acid

Long-term exposure of HepG2 cells to oleic acid (OA) and its trans isomer, elaidic acid (EA), resulted in distinct lipoprotein secretion profiles. Compared to OA, EA significantly increased the secretion of cholesterol-rich lipoproteins, elevating VLDL-Chol, LDL-Chol, and HDL-Chol by 43%, 70%, and 34%, respectively [1]. Crucially, EA also shifted the atherogenic profile, increasing the LDL-Chol/HDL-Chol ratio from 0.87 (for OA) to 1.10 [1] and altering the phospholipid-to-total cholesterol ratio in HDL from 1.05 (OA) to 0.40 (EA) [1]. This demonstrates that the cis/trans configuration of the double bond, not merely the degree of unsaturation, is a primary driver of adverse metabolic outcomes.

Cardiovascular Research Lipid Metabolism Hepatic Cell Biology Nutraceuticals

Superior Efficacy in Enhancing Lipophilic Nutraceutical Bioavailability vs. Polyunsaturated Analogs

When incorporated into lipid nanoparticle delivery systems, oleic acid (C18:1) was the most effective fatty acid among those tested for enhancing the intestinal uptake and lymphatic transport of the lipophilic nutraceutical 5-demethylnobiletin (5DN) [1]. It stimulated the formation of larger and more numerous chylomicrons, the lipoprotein carriers that facilitate lymphatic transport, compared to its more unsaturated analogs, linoleic acid (C18:2) and linolenic acid (C18:3) [1]. This resulted in a more efficient encapsulation of the active compound and increased its overall bioavailability by reducing first-pass metabolism [1].

Nutraceutical Formulation Lipid Nanoparticles Drug Delivery Bioavailability

Greater Membrane Fluidization and Lineactant Efficacy vs. Stearic and Elaidic Acids

Oleic acid (OA) functions as a more effective lineactant (line-active agent) in lipid membranes compared to its saturated (stearic acid, SA) and trans-unsaturated (elaidic acid, EA) analogs. In model membranes, OA minimized the height mismatch between different lipid phases while maintaining membrane lateral heterogeneity [1]. As a direct functional consequence of this cis-specific structural integration, OA successfully dampened changes in membrane microviscosity under tension, a property not shared by EA [1]. This is consistent with liposome studies showing that the addition of OA, compared to SA, leads to a different packing state, with optimal close packing occurring at distinct molar ratios (OA:Lecithin at 0.50 vs. SA:Lecithin at 0.70) [2].

Membrane Biophysics Liposome Formulation Fluidity Drug Delivery

Potent and Specific Erythrocyte Membrane Stabilization vs. Polyunsaturated Analogs

At low concentrations, both oleic acid (cis-18:1) and its trans isomer, elaidic acid (trans-18:1), exhibit a high degree of specificity in protecting chicken and sheep erythrocytes against hypotonic hemolysis (osmotic rupture) [1]. This protective effect was not observed with more highly unsaturated fatty acids, linoleic acid (18:2) and linolenic acid (18:3), which were 'much less protective' [1]. This indicates that the membrane-stabilizing effect is specific to fatty acids with a single double bond (C18:1), regardless of configuration, but is lost with increasing unsaturation. The stabilization induced by oleic acid was persistent and could not be reversed by washing the cells [1].

Hemolysis Membrane Stability Erythrocyte Biology Osmotic Fragility

Target Application Scenarios for Oleic Acid Based on Differential Evidence


Formulation of Liposomes and Lipid Nanoparticles (LNPs) Requiring Precise Control of Membrane Fluidity and Packing

For lipid-based drug delivery systems (liposomes, LNPs, solid lipid nanoparticles) where tuning membrane fluidity, permeability, and lamellar packing is critical, oleic acid (OA) offers a distinct performance envelope. Compared to stearic acid, which rigidifies membranes and requires a different optimal packing ratio (OA:Lecithin at 0.50 vs. SA:Lecithin at 0.70) [1], OA provides a predictable and quantifiable increase in fluidity without causing the destabilization associated with polyunsaturated fatty acids. Furthermore, its superior lineactant properties, demonstrated by its ability to minimize phase height mismatches and dampen microviscosity changes under tension compared to elaidic acid [2], make it a superior additive for creating stable, homogeneous, and responsive lipid nanostructures.

Design of High-Bioavailability Oral Formulations for Lipophilic Drugs and Nutraceuticals

When developing lipid-based formulations (e.g., self-emulsifying drug delivery systems, lipid nanoparticles) to enhance the oral bioavailability of poorly soluble compounds, oleic acid (C18:1) provides a quantifiable advantage. It has been shown to be more effective than its polyunsaturated analogs, linoleic acid (C18:2) and linolenic acid (C18:3), in stimulating the formation of large chylomicrons and enhancing intestinal uptake, as demonstrated with the model compound 5-demethylnobiletin [3]. This translates to more efficient lymphatic transport of the active pharmaceutical ingredient, effectively bypassing first-pass hepatic metabolism and leading to higher systemic exposure.

Cell Culture Studies of Pancreatic Beta-Cell Function, Lipotoxicity, and Insulin Secretion

For in vitro research on pancreatic beta-cells, the choice of fatty acid can dramatically influence experimental outcomes. Oleic acid (OA) and palmitoleic acid are uniquely suited for studies requiring extended fatty acid exposure, as they do not induce cell death at concentrations up to 3 mM [4]. In stark contrast, the saturated analog stearic acid is cytotoxic at 1 mM, and the trans isomer elaidic acid inhibits growth at a tenfold lower concentration (0.1 mM) [4]. Therefore, oleic acid allows researchers to model physiologically relevant lipid exposure without introducing the confounding variable of acute lipotoxicity, ensuring that observed effects on insulin secretion or gene expression are due to metabolic signaling rather than cell death.

Development of Immunocompatible Lipid Emulsions for Parenteral and Enteral Nutrition

In the formulation of lipid emulsions for clinical nutrition, the immunological impact of the fatty acid source is a critical safety and efficacy parameter. A direct comparison shows that oleic acid is significantly less cytotoxic to human T-lymphocytes (Jurkat cells) than the omega-6 polyunsaturated linoleic acid [5]. The mechanism involves less induction of mitochondrial depolarization and pro-apoptotic gene expression by OA [5]. For manufacturers and formulators, selecting an oleic acid-rich oil source provides a clear, evidence-based path to creating a product with a more favorable immunological profile and lower potential for T-cell toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.